molecular formula C11H11NO B2594199 7-Methoxy-8-methylquinoline CAS No. 1622100-48-4

7-Methoxy-8-methylquinoline

Cat. No.: B2594199
CAS No.: 1622100-48-4
M. Wt: 173.215
InChI Key: BYEKYVZGNLQHNB-UHFFFAOYSA-N
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Description

Overview of Substituted Quinoline (B57606) Heterocycles in Medicinal and Organic Chemistry Research

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a foundational scaffold in medicinal and organic chemistry. rsc.orgorientjchem.orgnih.gov Its derivatives are recognized as privileged structures due to their wide array of biological and pharmacological activities. rsc.org These activities include anticancer, antimalarial, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties, among others. rsc.orgorientjchem.orgontosight.ai The versatility of the quinoline ring allows for substitutions at various positions, which significantly influences the compound's biological efficacy and chemical properties. orientjchem.org

In medicinal chemistry, the quinoline nucleus is a key component in numerous established drugs. nih.gov For instance, the 4-aminoquinoline (B48711) derivative, chloroquine, and the aminoalcohol, quinine, have been pivotal in antimalarial therapy. rsc.org The structural flexibility of the quinoline scaffold enables chemists to design and synthesize novel derivatives with enhanced potency and targeted activity. orientjchem.org Structure-activity relationship (SAR) studies have shown that specific substitutions, such as a fluorine atom at the 6-position, can dramatically increase antibacterial activity. orientjchem.org

From an organic chemistry perspective, quinolines are valuable building blocks for the synthesis of more complex molecules. researchgate.net A variety of synthetic methods, including the Skraup, Doebner-von Miller, and Friedländer syntheses, have been developed to construct the quinoline core and its derivatives. rsc.org Researchers continuously explore more efficient and cost-effective synthetic protocols to access these important heterocycles, which are crucial for the development of new therapeutic agents and materials. nih.gov

Significance of 7-Methoxy-8-methylquinoline within Contemporary Chemical Biology

Within the broad class of quinoline derivatives, this compound has emerged as a compound of significant interest, primarily as a key intermediate in the synthesis of complex pharmaceutical agents. thieme-connect.com While research on its direct biological activity is not as extensive as for other quinolines, its role as a structural motif in advanced chemical synthesis underscores its importance.

A primary application of a derivative of this compound, 7-Methoxy-8-methylquinolin-4-ol, is as a crucial building block in the synthesis of simeprevir (B1263172). thieme-connect.com Simeprevir is a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease, a critical enzyme for viral replication. thieme-connect.com The synthesis of the quinoline fragment of simeprevir is a challenging process, and methods have been developed that utilize derivatives of this compound as starting points. thieme-connect.com These synthetic routes often involve the construction of a thiazole (B1198619) ring at the 2-position of the quinoline core. thieme-connect.com

The specific substitution pattern of a methoxy (B1213986) group at the 7-position and a methyl group at the 8-position provides a unique electronic and steric profile that is essential for its utility as a synthetic intermediate. smolecule.com This arrangement influences the reactivity of the quinoline ring system, guiding further chemical modifications. smolecule.com

Physicochemical Properties of this compound

Property Value Source
CAS Number 1622100-48-4 bldpharm.com
Molecular Formula C₁₁H₁₁NO bldpharm.com
Molecular Weight 173.21 g/mol bldpharm.com
Purity Specification Dependent bldpharm.com

Scope and Research Trajectories for this compound and its Analogs

The future research trajectory for this compound and its analogs is expanding into several key areas, driven by their demonstrated utility in synthesis and the inherent biological potential of the quinoline scaffold.

Development of Novel Synthetic Methodologies: A significant research avenue involves the creation of more efficient and selective synthetic routes to this compound and its derivatives. For example, research into one-pot synthesis reactions, such as those used to create related quinoline structures from natural products like eugenol, could be adapted. asianpubs.org The development of selective nitration or other electrophilic substitution reactions, as demonstrated for 7-methylquinoline (B44030), could also yield novel and useful analogs. brieflands.com

Exploration of New Therapeutic Applications: While its role as a building block for antivirals is established, research is likely to explore the intrinsic biological activities of this compound and its novel analogs. The broader quinoline class exhibits a vast range of pharmacological effects, including antimicrobial, anticancer, and antileishmanial activities. ontosight.aismolecule.comacs.org For instance, analogs such as 8-methoxy-2-methylquinoline (B1296761) have been studied for antimicrobial, antifungal, and anticancer properties. ontosight.ai Similarly, analogs of 6-methoxy-8-methylquinoline (B11912616) have shown potential as antimicrobial and antimalarial agents. smolecule.com Future studies may focus on synthesizing a library of derivatives based on the this compound scaffold to screen for new therapeutic leads.

Material Science Applications: Quinoline derivatives are also finding applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) due to their electronic properties. The unique substitution pattern of this compound could be leveraged to create novel materials with specific photophysical characteristics.

Comparative Studies with Analogs: Research will likely continue to involve comparative studies with closely related analogs to elucidate structure-activity relationships. Understanding how the specific placement of the methoxy and methyl groups in this compound influences its properties compared to isomers like 6-methoxy-8-methylquinoline or 8-methoxy-2-methylquinoline will provide valuable insights for rational drug design and material science. smolecule.comontosight.ai

Selected Quinoline Analogs and Their Investigated Activities

Compound Investigated Activity/Use Source
7-Methoxy-8-methylquinolin-4-ol Building block for Simeprevir (antiviral) thieme-connect.com
6-Methoxy-8-methylquinoline Antimicrobial, Antimalarial, Cytotoxic smolecule.com
8-Methoxy-2-methylquinoline Antimicrobial, Antifungal, Anticancer ontosight.ai
8-[[6-(diethylamino)hexyl]amino]-6-methoxy-4-methylquinoline Antileishmanial acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-8-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-10(13-2)6-5-9-4-3-7-12-11(8)9/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEKYVZGNLQHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Transformations of 7 Methoxy 8 Methylquinoline and Its Derivatives

Pioneering and Modern Synthetic Routes for 7-Methoxy-8-methylquinoline Core Structure

The construction of the this compound core has been approached through various synthetic strategies, ranging from classical multi-step sequences to more streamlined one-pot protocols.

Multi-Step Reaction Sequences and Strategic Intermediates

Traditional methods for synthesizing quinoline (B57606) derivatives, such as the Skraup, Doebner-von Miller, and Combes syntheses, have been adapted for the preparation of this compound. brieflands.comiipseries.org These multi-step approaches often involve the initial synthesis of a substituted aniline (B41778), which is then cyclized with a suitable three-carbon component to form the quinoline ring.

A common strategic intermediate in the synthesis of this compound derivatives is 3-methoxy-2-methylaniline (B139353). For instance, a six-step process starting from this aniline has been reported to yield 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, a key fragment in the synthesis of the antiviral drug simeprevir (B1263172). thieme-connect.com This particular synthesis involves the reaction of 1-(2-amino-4-methoxy-3-methyl-phenyl)ethanone with 4-isopropylthiazole-2-carboxylic acid chloride to form an amide intermediate, which is then cyclized. thieme-connect.com

Another key intermediate that has been utilized is methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate. thieme-connect.com This compound can be prepared and subsequently protected at the 4-hydroxyl group, allowing for the construction of other functionalities, such as a thiazole (B1198619) ring at the 2-position. thieme-connect.com

The synthesis of related structures, such as 7-methyl-8-nitroquinoline (B1293703), has also been achieved through a two-step process starting from m-toluidine (B57737). brieflands.comsemanticscholar.org The Skraup synthesis is first employed to produce a mixture of 5- and 7-methylquinoline (B44030), which is then nitrated to selectively yield the 7-methyl-8-nitroquinoline. brieflands.comsemanticscholar.org

Expedited One-Pot Synthetic Protocols

In an effort to improve efficiency and reduce the number of synthetic steps, one-pot procedures have been developed. A notable example is the synthesis of 5-allyl-8-hydroxy-7-methoxy-2-methylquinoline from nitro-eugenol and acetaldehyde (B116499). asianpubs.orgasianpubs.org This reaction proceeds via a one-pot Schiff base formation and subsequent cyclization, where the nitro group is reduced in situ to an amine. asianpubs.orgasianpubs.org This method avoids the isolation of the intermediate amino-eugenol, making the synthesis more efficient. asianpubs.orgasianpubs.org

Tandem reactions that combine multiple transformations in a single pot have also been explored for the synthesis of functionalized 8-methylquinoline (B175542) derivatives. informahealthcare.com For example, a one-pot process has been developed for the regiospecific functionalization of 8-methylquinolines at the C-2 position followed by selective hydrogenation of the pyridine (B92270) ring to afford 2-substituted 8-methyltetrahydroquinolines. informahealthcare.com

Precursor Compounds and Catalytic Systems in Quinoline Synthesis

The choice of starting materials and catalysts is crucial for the efficient and selective synthesis of this compound and its analogs.

Utilization of Anilines and Activated Carbonyl Compounds

The primary building blocks for many quinoline syntheses are anilines and carbonyl compounds. In the context of this compound, 3-methoxy-2-methylaniline is a key precursor. thieme-connect.com The Combes synthesis, for instance, involves the condensation of an aniline with a β-diketone. iipseries.org The Doebner reaction utilizes an aniline, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids. iipseries.org

The Skraup reaction, a classic method, employs the reaction of an aniline with glycerol (B35011), an oxidizing agent (such as nitrobenzene), and sulfuric acid. brieflands.comiipseries.org For example, m-toluidine and glycerol are used to produce a mixture of 7- and 5-methylquinolines. brieflands.comsemanticscholar.org

In one-pot syntheses, precursors like nitro-eugenol can be used, where the nitro group is reduced to an amine in the same reaction vessel. asianpubs.orgasianpubs.org

Precursor CompoundResulting Quinoline DerivativeSynthetic Method
3-methoxy-2-methylaniline2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-olMulti-step synthesis
m-toluidine7-methyl-8-nitroquinolineSkraup synthesis followed by nitration
Nitro-eugenol5-allyl-8-hydroxy-7-methoxy-2-methylquinolineOne-pot Schiff base reaction

Role of Diverse Catalysts in Reaction Efficiency and Selectivity

A wide array of catalysts have been employed to improve the efficiency and selectivity of quinoline synthesis. In the one-pot synthesis of 5-allyl-8-hydroxy-7-methoxy-2-methylquinoline, various metal catalysts were investigated for the reduction of the nitro group. Iron powder with hydrochloric acid (Fe/HCl) was found to give the highest yield (73.49%), followed by zinc with formic acid (Zn/formic acid) and tin with hydrochloric acid (Sn/HCl). asianpubs.orgasianpubs.org

Transition metal catalysts, particularly those based on palladium, rhodium, and nickel, have been instrumental in the regioselective functionalization of the quinoline core. researchgate.netmdpi.com For instance, palladium catalysts have been used for the direct arylation of quinoline N-oxides. mdpi.com Nickel bromide (NiBr₂) has been shown to be an effective catalyst in a one-pot tandem reaction for the synthesis of 2-substituted 8-methyltetrahydroquinoline derivatives. informahealthcare.com

Rhodium(III) catalysts have been explored for the C(sp³)–H bond amidation of 8-methylquinolines. researchgate.net Nanocatalysts are also emerging as a green alternative to traditional homogeneous and heterogeneous catalysts in quinoline synthesis, offering advantages such as recyclability and high efficiency. acs.org

CatalystReaction TypeProduct
Fe/HClReduction of nitro group5-allyl-8-hydroxy-7-methoxy-2-methylquinoline
NiBr₂Tandem functionalization/hydrogenation2-substituted 8-methyltetrahydroquinolines
Rh(III) complexesC(sp³)–H amidation8-(amidomethyl)quinolines
Palladium complexesC-H arylationC2-arylated quinolines

Regioselective Functionalization and Structural Diversification Strategies

Once the this compound core is assembled, further modifications are often necessary to access a diverse range of derivatives. Regioselective functionalization is key to introducing new chemical handles and modulating the properties of the molecule.

Transition metal-catalyzed C-H activation has become a powerful tool for the direct and selective functionalization of quinolines. researchgate.netmdpi.com The nitrogen atom in the quinoline ring can act as a directing group, facilitating reactions at specific positions. For example, the C8-position of quinoline N-oxides can be selectively arylated using a ruthenium(II) catalyst with arylboronic acids. nih.gov

The methyl group at the 8-position also provides a site for functionalization. Rhodium(III)-catalyzed C(sp³)–H bond amidation of 8-methylquinolines has been achieved using N-hydroxyphthalimides as the amidation source, providing access to 8-(amidomethyl)quinolines with high regioselectivity. researchgate.net

Furthermore, the methoxy (B1213986) group at the 7-position can be a site for modification, although this is less commonly reported. The synthesis of various substituted quinolones, including those with different substituents at the 1, 6, 7, and 8-positions, highlights the potential for structural diversification. acs.org The synthesis of 8-amidoquinoline derivatives as fluorescent probes also showcases the versatility of the quinoline scaffold for creating functional molecules. nih.gov

Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Halogenation)

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing the quinoline ring. The electron-donating methoxy group at the 7-position and the methyl group at the 8-position influence the regioselectivity of these reactions.

Nitration: The nitration of quinoline derivatives is a common method to introduce a nitro group, which can then be a precursor for other functional groups. For instance, the nitration of a mixture of 7-methylquinoline and 5-methylquinoline (B1294701) using nitric acid and sulfuric acid can selectively produce 7-methyl-8-nitroquinoline in high yield. brieflands.com This selectivity is attributed to the directing effects of the methyl group. brieflands.com In a related context, the nitration of dipyridoacenaphthene, a more complex quinoline-containing system, occurs at the benzene (B151609) ring. nih.gov

Halogenation: Halogenation, particularly bromination and chlorination, is another key EAS reaction. The direct bromination of 8-methylquinoline can be achieved using bromine (Br₂) or N-bromosuccinimide (NBS) with a Lewis acid catalyst like iron(III) bromide (FeBr₃) to yield 7-bromo-8-methylquinoline. This reaction proceeds via an electrophilic aromatic substitution mechanism where the electrophile attacks the electron-rich 7-position. Similarly, metal-free protocols have been developed for the regioselective C5-halogenation of 8-substituted quinolines using trihaloisocyanuric acid as the halogen source. nih.gov The presence of different substituents on the quinoline ring can influence the outcome of halogenation. For example, 7-chloro-8-methylquinoline (B132762) has been used as a substrate in various reactions. informahealthcare.com

Nucleophilic Substitution and Condensation Reactions (e.g., Schiff Base Formation)

The quinoline ring and its substituents can undergo nucleophilic substitution and condensation reactions, leading to the formation of diverse derivatives.

Nucleophilic Substitution: The chlorine atom at the 2-position of quinoline derivatives is particularly reactive towards nucleophilic substitution. vulcanchem.com For example, 4-chloro-2-methylquinoline (B1666326) can be converted to 4-methoxy-2-methylquinoline (B1610796) by treatment with sodium methoxide (B1231860). nih.gov In some cases, nucleophilic substitution can be challenging. Attempts to substitute the C-7 substituent of certain 7-substituted quinolin-4-ol derivatives with a methoxide anion have been unsuccessful. thieme-connect.com

Schiff Base Formation: Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. This reaction is a valuable tool for creating new carbon-nitrogen double bonds. A one-pot synthesis of 5-allyl-8-hydroxy-7-methoxy-2-methylquinoline has been developed through a Schiff base reaction of nitro-eugenol with acetaldehyde, where the nitro group is first reduced to an amine in situ. asianpubs.orgasianpubs.org The formation of Schiff bases from substituted anilines and aldehydes is a two-step process involving the formation of a carbinolamine intermediate followed by dehydration. eijppr.com Schiff bases derived from quinolinecarbaldehydes have also been synthesized and characterized. mdpi.com For example, 3-{[(1E)-(2-hydroxy-7-methoxyquinolin-3-yl)methylene]amino}benzenesulfonamide is a Schiff base prepared from 2-hydroxy-7-methoxyquinoline-3-carbaldehyde (B10043) and 3-aminobenzenesulfonamide. scispace.com

Alkylation and Acylation Reactions for O- and N-Functionalization

Alkylation and acylation reactions are essential for modifying the hydroxyl and amino groups often present in quinoline derivatives, as well as for functionalizing the quinoline ring itself.

O- and N-Alkylation: The hydroxyl group of 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate can be protected using various alkylating agents like methyl iodide, methoxymethyl chloride, or 4-methoxybenzyl chloride in the presence of a base. thieme-connect.com The amino group of 8-aminoquinoline (B160924) derivatives can undergo alkylation with reagents such as N-(3-iodopropyl)phthalimide. nih.gov Furthermore, rhodium(III)-catalyzed C-H alkylation of 8-methylquinolines with acrylates has been reported, demonstrating direct functionalization of the methyl group. researchgate.net Palladium-catalyzed C(sp³)–H alkylation of 8-methylquinolines with aziridines provides access to functionalized γ-quinolinylpropylamines. researchgate.net

Acylation: Acylation reactions are also employed for the functionalization of quinoline derivatives. For example, Friedel-Crafts acylation has been used in the synthesis of tricyclic quinoline systems. rsc.orgrsc.org Rhodium(III)-catalyzed C-H acylation of 8-methylquinolines with cyclopropenones has also been developed. researchgate.net

Cycloaddition Chemistry in the Generation of Hybrid Quinoline Scaffolds

Cycloaddition reactions offer a powerful strategy for the construction of complex, multi-ring systems containing a quinoline core. These reactions can create new carbocyclic and heterocyclic rings fused to the quinoline framework.

Visible light energy transfer catalysis has been utilized for the dearomative cycloaddition of 7-methoxyquinolines. researchgate.net Another example involves the gold-catalyzed oxidative cycloaddition of 3,5-dien-1-ynes, where 8-methylquinoline is used as an additive to improve chemoselectivity. lookchem.com This reaction proceeds through an α-oxo gold carbene intermediate that reacts with 8-methylquinoline to form a pyridinium (B92312) ylide, which then undergoes a [3+2]-cycloaddition with a tethered alkene. lookchem.com Furthermore, cycloaddition reactions of nitroso compounds and arynes with cycloheptatriene/norcaradiene systems have been developed, showcasing the versatility of cycloaddition chemistry in generating complex molecular architectures. nih.gov

Advanced Spectroscopic and Analytical Characterization of 7 Methoxy 8 Methylquinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy reveals the chemical environment of hydrogen atoms in a molecule. In a typical 7-Methoxy-8-methylquinoline derivative, the ¹H NMR spectrum can be divided into distinct aromatic and aliphatic regions.

Aromatic Region: The protons on the quinoline (B57606) ring system typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns (doublets, triplets, multiplets) allow for the precise assignment of each proton. For instance, in related structures like methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate, the H-5 and H-6 protons appear as doublets around δ 8.17 and δ 7.39 ppm, respectively, with a coupling constant characteristic of ortho-coupling (J = 7.5 Hz). thieme-connect.com

Aliphatic Region: The protons of the methyl (CH₃) and methoxy (B1213986) (OCH₃) groups resonate in the upfield region. The methyl protons at the C-8 position are typically observed as a sharp singlet around δ 2.5-2.7 ppm. thieme-connect.com The methoxy protons at the C-7 position also appear as a distinct singlet, generally found further downfield around δ 4.0 ppm due to the deshielding effect of the adjacent oxygen atom. thieme-connect.com

Table 1: Representative ¹H NMR Spectral Data for a this compound Scaffold Derivative

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.5 - 8.9dd~4.5, 1.8
H-37.2 - 7.4dd~8.5, 4.5
H-48.0 - 8.2d~8.5
H-57.9 - 8.1d~9.0
H-67.1 - 7.3d~9.0
7-OCH₃3.9 - 4.1s-
8-CH₃2.5 - 2.7s-

Note: Data are estimated based on characteristic values for quinoline derivatives. Actual values may vary based on solvent and specific substitution patterns.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In conjunction with ¹H NMR, it allows for a complete assignment of the molecular structure. The aromatic carbons of the quinoline ring resonate between δ 110-160 ppm, while the aliphatic methyl and methoxy carbons appear in the upfield region (δ 10-60 ppm). thieme-connect.com

To definitively link proton and carbon signals, two-dimensional (2D) NMR techniques are essential:

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates carbon atoms with their directly attached protons, showing a cross-peak for each C-H bond. This allows for the unambiguous assignment of protonated carbons. For this compound, HSQC would show correlations between the signals for H-2, H-3, H-4, H-5, and H-6 and their corresponding carbon atoms, as well as correlations for the methyl and methoxy groups.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). HMBC is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular framework. For example, a correlation would be expected between the methyl protons (8-CH₃) and the carbons at C-7, C-8, and C-8a. Similarly, the methoxy protons (7-OCH₃) would show a correlation to the C-7 carbon.

Table 2: Representative ¹³C NMR Spectral Data for a this compound Scaffold Derivative

Carbon AssignmentChemical Shift (δ, ppm)
C-2~150
C-3~121
C-4~148
C-4a~127
C-5~126
C-6~115
C-7~160
C-8~118
C-8a~138
7-OCH₃~56
8-CH₃~10

Note: Data are estimated based on characteristic values for quinoline derivatives. thieme-connect.com Actual values may vary.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision (typically to within 5 ppm). nih.gov Techniques like Time-of-Flight (TOF) or Orbitrap mass spectrometry can provide accurate mass data that allows for the calculation of a unique molecular formula. nih.govnih.gov

For the parent compound this compound, the molecular formula is C₁₁H₁₁NO. The theoretical monoisotopic mass can be calculated with high precision:

Calculated Exact Mass: 173.08406 Da

An experimental HRMS measurement yielding a value extremely close to this theoretical mass (e.g., 173.0842) would provide strong evidence to confirm the molecular formula C₁₁H₁₁NO, ruling out other possible formulas with the same nominal mass. Both electron ionization (EI) and electrospray ionization (ESI) can be used, affording molecular ions (M⁺˙) or protonated molecules ([M+H]⁺), respectively. researchgate.net

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule. rsc.org For a this compound derivative, the IR spectrum would display several characteristic absorption bands. thieme-connect.com

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups appears just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the aromatic quinoline ring (both C=C and C=N bonds) are observed in the 1500-1620 cm⁻¹ region. thieme-connect.com

C-O Stretching: The C-O stretching of the aryl ether (methoxy group) is a key diagnostic peak, typically appearing as a strong band in the 1200-1270 cm⁻¹ region for the asymmetric stretch and around 1020-1075 cm⁻¹ for the symmetric stretch.

C-H Bending: Out-of-plane C-H bending vibrations in the aromatic region (below 900 cm⁻¹) can provide information about the substitution pattern on the rings.

Table 3: Key IR Absorption Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C-H Stretch (Aromatic)Quinoline Ring3000 - 3100
C-H Stretch (Aliphatic)-CH₃, -OCH₃2850 - 3000
C=C / C=N StretchQuinoline Ring1500 - 1620
C-O-C Asymmetric StretchAryl Ether1200 - 1270
C-O-C Symmetric StretchAryl Ether1020 - 1075

Electronic Absorption and Emission Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Quinoline and its derivatives possess a conjugated π-electron system, leading to characteristic strong absorptions in the UV region. acs.org The spectra typically show multiple bands corresponding to π→π* transitions of the aromatic system. For related 7-substituted-8-methylquinoline derivatives, strong absorption maxima (λ_max) are observed in the range of 240 nm and 340 nm. thieme-connect.com The position and intensity of these bands are sensitive to the substitution pattern and the solvent used.

Many quinoline derivatives are also known to be fluorescent, meaning they absorb light at a specific wavelength and then emit light at a longer wavelength. mdpi.com Fluorescence spectroscopy can be used to study the electronic properties of the excited state. The weak fluorescence of some parent quinolines has been attributed to excited-state proton transfer (ESPT), a process that can be blocked by derivatization, such as forming an ether, which can enhance fluorescence intensity. mdpi.com Studying the fluorescence quantum yield and lifetime provides further insight into the molecule's photophysical properties.

Chromatographic and Purity Assessment Techniques (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds like quinoline derivatives. The sample is vaporized and passed through a capillary column, which separates compounds based on their boiling points and interactions with the column's stationary phase. The separated components then enter a mass spectrometer, which acts as a detector, providing mass information for identification. GC-MS is particularly useful for identifying isomeric impurities, as isomers that are difficult to distinguish by other means may have different retention times on the GC column. brieflands.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate compounds in a liquid mobile phase. It is applicable to a wider range of compounds than GC, including those that are not volatile or are thermally sensitive. A high-pressure pump passes a solvent mixture through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of the analyte between the two phases. A UV detector is commonly used, which measures the absorbance of the eluting compounds at a specific wavelength. HPLC is the standard method for determining the purity of a final compound, often expressed as a percentage of the total peak area. thieme-connect.com

Computational and Theoretical Chemistry Approaches in 7 Methoxy 8 Methylquinoline Research

Molecular Docking and Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as 7-Methoxy-8-methylquinoline, might interact with a biological target.

Molecular docking simulations are instrumental in predicting how this compound fits into the binding site of a protein and in estimating the strength of this interaction, often expressed as binding energy. For instance, the this compound moiety, as part of larger molecules derived from the antiviral drug simeprevir (B1263172), has been studied for its interaction with the main protease (Mpro) of SARS-CoV-2. ujpronline.comujpronline.comresearchgate.net

In these computational drug repurposing studies, the this compound group was observed to occupy different pockets within the Mpro active site. ujpronline.comujpronline.com In one docked compound, this moiety filled the second pocket of the receptor, forming two hydrophobic contacts with the amino acid residue Glu166. ujpronline.comujpronline.comresearchgate.net In another configuration involving a different parent molecule, the this compound portion was found in the third pocket of the protease, establishing hydrophobic interactions with residues such as Met165 or Pro168. ujpronline.comujpronline.comresearchgate.netresearchgate.net

The binding affinities, calculated as binding free energies, quantify the stability of the ligand-receptor complex. Lower binding energy values typically indicate a more stable and favorable interaction. Docking studies of simeprevir degradation products containing the this compound scaffold against SARS-CoV-2 Mpro have shown a range of binding free energies, from -6.23 to -7.65 kcal/mol. ujpronline.comresearchgate.net One particular acidic degradant featuring the moiety demonstrated the best affinity, which was superior to both simeprevir and a natural co-crystallized ligand. ujpronline.comresearchgate.net

Table 1: Molecular Docking Binding Free Energies of Compounds Containing the this compound Moiety Against SARS-CoV-2 Mpro ujpronline.comresearchgate.net
CompoundBinding Free Energy (kcal/mol)Key Interacting Residues with this compound Moiety
Compound 1-6.95Glu166 (hydrophobic)
Compound 2-7.65Pro168 (hydrophobic)
Simeprevir~ -7.00Met165 (hydrophobic)

A primary application of molecular docking is the identification of potential biological targets for a given compound. By screening a compound against a library of protein structures, researchers can generate hypotheses about its mechanism of action. The aforementioned studies successfully identified the main protease (Mpro) of SARS-CoV-2 as a potential molecular target for compounds containing the this compound scaffold. ujpronline.comujpronline.comresearchgate.net The favorable binding energies and specific hydrophobic interactions observed in the docking simulations provide a strong rationale for this identification. ujpronline.comujpronline.com Such computational "hits" are crucial for guiding subsequent in vitro and in vivo experiments to validate the predicted biological activity. nih.govnih.gov

Quantum Chemical Computations for Electronic Structure and Reactivity

Quantum chemical computations provide fundamental information about the electronic properties, structure, and reactivity of molecules. These methods are essential for a detailed understanding of a compound's intrinsic characteristics.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. bioline.org.broatext.comdergipark.org.tr For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)), are employed to determine molecular geometries and electronic descriptors. bioline.org.brdergipark.org.trresearchgate.net These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bioline.org.br The HOMO-LUMO energy gap is a critical parameter, as a smaller gap often implies higher chemical reactivity. researchgate.net

Other calculated properties that shed light on reactivity include chemical hardness, softness, electronegativity, and dipole moment. bioline.org.br These parameters are valuable for predicting how a molecule like this compound might behave in a chemical reaction or interact with a biological receptor. bioline.org.brdergipark.org.tr For example, DFT methods have been used to calculate the vibrational spectra (FT-IR and Raman) of complex quinoline derivatives, with the results showing good agreement with experimental data. oatext.com

Molecules can exist in different spatial arrangements called conformations. Conformational analysis aims to find the most stable conformers, which are at energy minima on the potential energy surface. dergipark.org.tr For quinoline derivatives, DFT calculations are used to scan the potential energy surface by systematically rotating specific dihedral angles. dergipark.org.trtandfonline.com This process helps identify the most stable (lowest energy) conformation of the molecule, which is crucial for understanding its shape and how it can interact with a receptor. For instance, a study on 2-Chloro-7-Methylquinoline-3-Carbaldehyde identified two stable conformers (cis and trans) and calculated their energy difference using DFT. dergipark.org.tr

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. The study of tautomeric equilibria is particularly relevant for substituted hydroxyquinolines. nih.govacs.orgbeilstein-journals.org Computational methods, including DFT, are used to investigate the relative stabilities of different tautomeric forms (e.g., the enol vs. the keto form) in various environments. acs.orgbeilstein-journals.org These studies can predict which tautomer is likely to predominate under specific conditions and calculate the energy barriers for their interconversion. beilstein-journals.org For 7-hydroxyquinoline-8-carbaldehydes, a related system, computational studies have detailed the solvent-dependent equilibrium between the 7-quinolinol (OH) and 7(1H)-quinolinone (NH) tautomers. acs.org

In Silico Prediction of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. In silico QSAR (Quantitative Structure-Activity Relationship) models use computational methods to establish these correlations.

QSAR models are built by developing a mathematical relationship between the biological activity of a series of compounds and their calculated molecular descriptors. bioline.org.brresearchgate.net These descriptors, often derived from quantum chemical calculations, can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic in nature. bioline.org.br For quinoline derivatives, QSAR models have been successfully developed to predict activities such as corrosion inhibition and antimalarial efficacy. bioline.org.brresearchgate.netnih.gov

For example, a QSAR study on quinoline derivatives as corrosion inhibitors found a strong correlation between the experimental inhibition efficiency and calculated parameters like HOMO energy, LUMO energy, and hardness. bioline.org.brresearchgate.net Similarly, 2D and 3D-QSAR models for antimalarial quinolines have identified key structural features that favor activity, such as the presence of a bulky substituent at position 7 and a hydrophilic group at position 4 of the quinoline core. nih.gov The fragment-based analysis in the docking studies of simeprevir degradants also provides SAR insights, suggesting that the presence of the this compound moiety contributes favorably to binding affinity against SARS-CoV-2 Mpro. ujpronline.comujpronline.com These models are powerful predictive tools that can guide the rational design of new, more potent analogues of this compound for specific applications.

Application of Cheminformatics and Molecular Descriptors in Compound Design

The design and development of novel compounds increasingly rely on computational and theoretical chemistry, with cheminformatics and molecular descriptors playing a pivotal role. In the context of this compound, these approaches are instrumental in predicting its physicochemical properties, potential biological activity, and in guiding the synthesis of more effective derivatives. By converting the molecular structure into a series of numerical values, or descriptors, researchers can build quantitative structure-activity relationship (QSAR) models and perform virtual screening to identify promising drug candidates.

Molecular descriptors are numerical representations of a molecule's chemical and physical characteristics. They can be broadly categorized into several classes, including constitutional (2D), topological, geometrical (3D), and quantum-chemical descriptors. These descriptors are crucial for understanding the behavior of this compound in a biological system. For instance, descriptors related to lipophilicity, such as the logarithm of the partition coefficient (logP), are vital for predicting a compound's ability to cross cell membranes. Electronic descriptors, such as dipole moment and partial charges, help in understanding how the molecule might interact with biological targets.

A key application of these descriptors is in the construction of QSAR models. These models establish a mathematical relationship between the molecular descriptors of a series of compounds and their experimentally determined biological activity. While specific QSAR studies focused solely on this compound are not extensively documented in publicly available literature, the principles of QSAR are directly applicable. For example, by synthesizing a library of derivatives with modifications to the methoxy (B1213986) and methyl groups, and calculating a range of molecular descriptors for each, a QSAR model could be developed to predict their activity for a specific biological target.

The this compound moiety has been identified as a significant component in studies of more complex molecules. For example, in computational drug repurposing studies, this moiety has been observed to form important hydrophobic contacts within the binding pockets of receptors. ujpronline.comresearchgate.net Specifically, it has been noted to interact with amino acid residues such as Met165 and Pro168 in certain protein targets. ujpronline.comresearchgate.netujpronline.com This type of information is invaluable for fragment-based drug design, where known binding fragments are used as starting points for developing larger, more potent molecules.

The table below provides an overview of some common molecular descriptors and their relevance in the computational design of compounds like this compound.

Descriptor CategoryDescriptor ExampleRelevance in Compound Design
Constitutional Molecular Weight (MW)Influences size, solubility, and absorption.
Number of Rotatable Bonds (nRotB)Relates to conformational flexibility and binding affinity.
Topological Topological Polar Surface Area (TPSA)Predicts membrane permeability and oral bioavailability.
Balaban J indexEncodes information about the shape and branching of the molecule.
Geometrical (3D) 3D Shape DescriptorsImportant for understanding how the molecule fits into a binding site.
Solvent Accessible Surface Area (SASA)Relates to the molecule's interaction with its environment.
Physicochemical LogP (Octanol-Water Partition Coefficient)A key measure of lipophilicity, affecting absorption and distribution.
Hydrogen Bond Donors/AcceptorsCrucial for specific interactions with biological targets.
Electronic Dipole MomentInfluences long-range interactions with polar molecules.
Partial ChargesDetermine the electrostatic interaction potential with a receptor.

This table is for illustrative purposes and the values for this compound would need to be calculated using specialized software.

By leveraging these computational tools, researchers can prioritize which derivatives of this compound to synthesize and test, thereby saving significant time and resources in the drug discovery process. The insights gained from cheminformatics and molecular descriptors guide the rational design of new molecules with improved efficacy and pharmacokinetic properties.

Investigation of Biological Activities and Molecular Mechanisms in Vitro Focus

Evaluation of Antimicrobial Efficacy

Antibacterial Spectrum and Potency Analysis

No specific data from in vitro studies, such as Minimum Inhibitory Concentration (MIC) values against a panel of bacterial strains, were found for 7-Methoxy-8-methylquinoline. Research on related compounds, such as 8-methoxyquinolones and other derivatives, shows that the quinoline (B57606) scaffold can possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For instance, derivatives of 8-methoxy-4-methyl-quinoline have been synthesized and evaluated for their antibacterial properties. researchgate.net Similarly, 8-methoxyquinoline (B1362559) itself has demonstrated strong antibacterial activity against strains like Bacillus subtilis and Salmonella typhi. researchgate.net However, these findings cannot be directly extrapolated to this compound due to structural differences.

Antifungal Activity Assessment

Analogous to the antibacterial data, specific in vitro assessments of the antifungal activity of this compound, including MIC values against common fungal pathogens, are absent from the available literature. Studies on the related isomer, 8-methoxyquinoline, have shown strong antifungal activity against Aspergillus flavus and Aspergillus niger. researchgate.net Other quinoline derivatives have also been noted for their antifungal potential. d-nb.info

Research on Anticancer Properties and Cellular Interventions

The investigation into the anticancer properties of this compound is in a nascent stage, with most of the available information being computational rather than experimental.

In Vitro Cytotoxicity Profiling Against Cancer Cell Lines

A comprehensive in vitro cytotoxicity profile of this compound against a range of human cancer cell lines, which would typically include IC₅₀ values, is not present in the surveyed scientific papers. The quinoline nucleus is a common feature in many compounds evaluated for their anticancer effects, with some derivatives showing significant cytotoxicity. neuroquantology.comnih.govresearchgate.netnih.gov For example, various substituted quinolones have been tested against cell lines such as T47D (breast cancer) and K562 (leukemia), demonstrating the potential of this chemical class. nih.govnih.gov However, without specific testing, the cytotoxic potential of this compound remains unconfirmed.

Mechanistic Studies: Cell Cycle Modulation and Apoptosis Induction

There is no direct experimental evidence from studies on cell cycle analysis or apoptosis induction for this compound. Mechanistic studies on other quinoline derivatives have shown they can induce apoptosis and cause cell cycle arrest in cancer cells, which are key mechanisms for their anticancer effects. researchgate.net

Enzyme and Receptor Inhibition: Tyrosine Kinases, Topoisomerases, Tubulin Polymerization, and Protease Inhibition

The most specific information available for this compound relates to its potential as an enzyme inhibitor, derived from computational studies. This compound is a known degradation fragment of the antiviral drug simeprevir (B1263172). ujpronline.comujpronline.com In this context, molecular docking studies have been performed to evaluate its interaction with the main protease (Mpro) of the SARS-CoV-2 virus.

These computational models suggest that the this compound moiety can fit into the binding pockets of the viral protease, forming hydrophobic interactions. ujpronline.comujpronline.com Specifically, it was observed to interact with residues such as Glu166 and Pro168 in the enzyme's active site. ujpronline.comujpronline.comresearchgate.net This suggests a potential, though not experimentally verified, role as a protease inhibitor.

Furthermore, a patent for hepatitis C virus inhibitors mentions a derivative, ethyl 4-hydroxy-7-methoxy-8-methylquinoline-3-carboxylate, as a synthetic intermediate, hinting at the utility of this scaffold in designing enzyme inhibitors. google.com There is, however, no data available regarding its activity on other common anticancer targets like tyrosine kinases, topoisomerases, or tubulin polymerization.

DNA Binding and Intercalation Mechanisms

The interaction of quinoline derivatives with DNA is a key area of investigation for understanding their mechanisms of action, particularly in antimicrobial and anticancer contexts. While specific studies focusing solely on this compound are not extensively detailed in the available literature, the broader class of quinoline compounds has been shown to interact with DNA through various modes.

One established mechanism is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. By targeting this enzyme, certain quinoline derivatives can effectively halt bacterial growth. Another primary mode of interaction is intercalation, where the planar aromatic structure of the quinoline ring inserts itself between the base pairs of the DNA double helix. This action can disrupt DNA replication and transcription processes.

Furthermore, some related natural products containing a 4-methoxypyrrole structure, which shares some electronic features with methoxy-substituted heterocycles, have demonstrated a preference for intercalating at AT (adenine-thymine) rich sites within the DNA minor groove. nih.gov Studies on prodigiosin, for example, show it binds to DNA with a site size of approximately three base pairs. nih.gov While these compounds are structurally distinct from this compound, their mechanisms provide plausible models for how methoxy-substituted heterocyclic compounds might engage with DNA. The specific binding affinity and mode of this compound would ultimately depend on its unique stereoelectronic properties.

Anti-Inflammatory Activities and Underlying Molecular Pathways

Quinoline derivatives have emerged as promising candidates for the development of new anti-inflammatory agents. Research indicates that the quinoline scaffold can modulate key inflammatory pathways. Although direct research on this compound's anti-inflammatory properties is limited, studies on structurally related compounds provide significant insights into the potential molecular mechanisms.

The anti-inflammatory effects of quinoline compounds are often attributed to their ability to inhibit enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are central to the production of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. nih.gov For instance, novel hybrids of 1,2,4-triazine (B1199460) and quinoline have been developed as potent dual inhibitors of COX-2 and 15-LOX. nih.gov

Moreover, certain quinoline derivatives can suppress the production and expression of pro-inflammatory cytokines and mediators in activated immune cells. In studies involving lipopolysaccharide (LPS)-stimulated macrophages, specific 2-substituted 3-arylquinoline derivatives were found to significantly decrease the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.com They also inhibited the expression of inducible nitric oxide synthase (iNOS), which produces nitric oxide, a key inflammatory signaling molecule. mdpi.com The underlying mechanism often involves the attenuation of critical signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). mdpi.com

Antimalarial and Anti-Leishmanial Research Endeavors

The quinoline core is historically significant in the fight against parasitic diseases, most notably malaria. The 8-aminoquinoline (B160924) scaffold, in particular, is a well-established pharmacophore for antimalarial and antileishmanial activity. mdpi.com This has prompted extensive research into various substituted quinoline derivatives for their potential to treat these neglected tropical diseases.

In the realm of anti-leishmanial research, derivatives of 8-amino-6-methoxyquinoline (B117001) have shown potent activity against Leishmania donovani. ajtmh.orggoogle.com One such derivative, 8-(6-diethylamino-hexylamino)-6-methoxy-4-methylquinoline, proved to be over 700 times more effective than the standard drug, meglumine (B1676163) antimoniate, in a hamster model. ajtmh.org The research suggests that the 8-aminoquinoline series and the 2-substituted quinolines may act on different targets within the Leishmania parasite. mdpi.com Furthermore, synthetic analogs of the natural quinoline alkaloid N-methyl-8-methoxyflindersin have demonstrated efficacy against Leishmania (Viannia) panamensis promastigotes and amastigotes. nih.gov These compounds were shown to induce ultrastructural changes in the parasite and modulate the host immune response by affecting nitric oxide production and oxidative stress in macrophages. nih.gov

Regarding antimalarial activity, the 4(1H)-quinolone structure, related to the famous antimalarial endochin, has been a lead for optimization. acs.org Research into 4(1H)-quinolone-3-diarylethers has yielded compounds with potent, low nanomolar activity against multidrug-resistant strains of Plasmodium falciparum. acs.org The inclusion of a methoxy (B1213986) group on the quinoline ring is a common feature in these optimization studies, highlighting its role in modulating the compound's pharmacological profile. acs.org

Plant Growth Regulation Studies and Rhizogenesis Stimulation

Derivatives of quinoline have been explored for their applications in agriculture as plant growth regulators. Specifically, research has focused on their ability to stimulate rhizogenesis (root formation), a crucial process for the microclonal propagation of plants. medicine.dp.uaresearchgate.net

Studies on derivatives of 2-((6-R-quinolin-4-yl)thio)acetic acid have shown a significant stimulating effect on root development in vitro in explants of Paulownia. medicine.dp.uaresearchgate.net The research aimed to identify effective, low-toxic, and inexpensive substances to improve the efficiency of plant reproduction. researchgate.net

In these studies, the substitution pattern on the quinoline ring was found to be a critical determinant of activity. The introduction of alkoxy groups, such as a methoxy group, at the 6th position of the quinoline ring was found to reduce the rhizogenesis-stimulating activity compared to the unsubstituted parent compounds. medicine.dp.uaresearchgate.net This effect may be related to changes in the molecule's lipophilicity and its ability to penetrate plant cell membranes. medicine.dp.ua Despite the reduced activity in this specific series, the research underscores the potential of the quinoline scaffold as a template for designing new plant growth regulators.

Structure Activity Relationship Sar Development and Rational Design of 7 Methoxy 8 Methylquinoline Analogs

Elucidation of Key Pharmacophoric Elements and Substituent Effects on Biological Profiles

The biological activity of quinoline (B57606) derivatives is intrinsically linked to the substitution pattern on the quinoline core. The 7-methoxy-8-methylquinoline moiety itself has been identified as a key structural feature for certain biological functions. For instance, in the context of developing Nur77 modulators for cancer therapy, the 8-methoxy-2-methylquinoline (B1296761) moiety was found to be a fundamental structure for biological activity. researchgate.net Similarly, computational studies have explored the binding of the this compound moiety within the active sites of enzymes like the main protease (Mpro) of SARS-CoV-2. ujpronline.com

The effects of substituents on the biological profiles of quinoline analogs are position-dependent:

Position 2: Substitutions at the C-2 position can significantly impact activity. For example, in a series of 5,6,7-trimethoxy quinolines, 2-styryl derivatives generally showed less cytotoxic activity compared to N-aryl-trimethoxy quinolin-4-amine derivatives. nih.gov

Position 4: The nature of the substituent at the C-4 position is often crucial. In one study, a carboxyl group at this position was found to be important for interaction with the Multidrug Resistance Protein 2 (MRP2), as its esterification led to decreased inhibitory activity. nih.gov

Position 5 and 7: Modifications at these positions on the benzenoid ring of the quinoline nucleus have been shown to be critical for activity. In a study of 8-hydroxyquinoline (B1678124) derivatives as potential matrix metalloproteinase (MMP) inhibitors, compounds with substituents at C-7 showed lower IC50 values (higher potency) compared to those with substituents at C-5. nih.gov Similarly, for antimalarial quinoline derivatives, a bulky substituent, such as a chlorine atom, at position 7 was found to favor inhibitory activity against Plasmodium falciparum. mdpi.com

Position 8: The presence of a methoxy (B1213986) group at the C-8 position is a feature of several biologically active quinolines, including those with anti-neurodegenerative and antibiotic properties. mdpi.com

General Substituent Effects: The electronic properties of substituents play a significant role. For certain antiviral 8-hydroxyquinoline derivatives, activity was observed to increase with the electron-withdrawing properties of substituents on an attached anilide ring. nih.gov In contrast, for a series of flavonoid derivatives, electron-donating groups like methoxy resulted in lower activity against A549 lung cancer cells. mdpi.com

The following table summarizes the inhibitory concentrations of select substituted quinoline analogs against various cancer cell lines, illustrating the impact of different substitution patterns.

CompoundSubstitution PatternA2780 IC₅₀ (µM)A2780/RCIS IC₅₀ (µM)MCF-7 IC₅₀ (µM)MCF-7/MX IC₅₀ (µM)
7e N-(4-benzoyl phenyl) at C45.0210.3710.0511.22
7f N-(4-phenoxyphenyl) at C46.178.3211.6212.3
7g N-(3-phenoxyphenyl) at C420.125.1535.7530.2
9f 3,4,5-trimethoxystyryl at C2>10015.85>10025.12

Data sourced from reference nih.gov

Systematic Structural Modifications for Potency and Selectivity Enhancement

The systematic modification of the this compound scaffold and related quinoline structures is a cornerstone of rational drug design, aimed at improving biological potency and selectivity. researchgate.net This involves a methodical approach to altering substituents and observing the resulting changes in activity.

One example of systematic modification involves tetrahydroquinoline analogs designed as EPAC inhibitors. nih.gov Researchers explored the role of bromine atoms and the N-formyl group on the tetrahydroquinoline core. The study demonstrated that:

The addition of a bromine atom at the C-5 position increased potency approximately 3-fold compared to the non-brominated analog. nih.gov

A second bromine at the C-7 position (a 5,7-dibromo analog) further enhanced potency by about 4-fold compared to the monobromo analog. nih.gov

However, introducing a third bromine at C-8 led to a decrease in activity. nih.gov

Replacing the N-formyl group with an acetyl group or removing it entirely resulted in a loss of activity, highlighting the importance of this specific group for inhibition. nih.gov

This systematic approach allows for the development of a clear structure-activity relationship, guiding further optimization. The table below details the effects of these modifications on EPAC1 inhibition.

CompoundSubstitutions% Inhibition at 10 µM
Analog 3 6-fluoro, N-formyl15
Analog 6 5-bromo, 6-fluoro, N-formyl42
CE3F4 5,7-dibromo, 6-fluoro, N-formyl90
Analog 8 5,7,8-tribromo, 6-fluoro, N-formyl35
Analog 9 5,7-dibromo, 6-fluoro, N-acetyl38
Analog 7 5,7-dibromo, 6-fluoro25

Data sourced from reference nih.gov

In another example focused on developing latent HIV-1 reactivators, researchers synthesized analogs with different alkoxy groups at the C-6 position of the quinoline ring. rsc.org They found that replacing a methoxy group with a larger isopropoxy group was detrimental to activity. However, substituting it with an ethoxy group led to enhanced potency in several derivatives compared to their methoxy counterparts. rsc.org This demonstrates how subtle changes to substituent size can fine-tune biological activity.

Targeted Molecular Design Strategies for Optimized Quinoline Derivatives

Targeted molecular design strategies leverage an understanding of the biological target and known structure-activity relationships to create optimized quinoline derivatives. These strategies often employ computational tools alongside chemical synthesis. ujpronline.comresearchgate.net

A key strategy is scaffold-based design , where a known active scaffold, such as 6- or 8-benzoyl-2-arylquinoline, is used as a template to design inhibitors for a specific target, like MRP2. nih.gov In this approach, modifications are made to the template to improve interactions with the target protein. Docking studies can predict how these modifications will affect binding, guiding the synthesis of the most promising candidates. For instance, molecular modeling correctly predicted that esterifying a crucial carboxyl group would eliminate key hydrogen bonds with the MRP2 protein, a finding that was consistent with biological results. nih.gov

Fragment-based drug discovery is another powerful approach. This can involve identifying small molecular fragments, like the this compound moiety, that bind to a biological target. ujpronline.com These fragments are then grown or combined to create more potent and selective ligands.

Multi-target drug design has also emerged as an innovative strategy, particularly for diseases with complex causes. rsc.org This involves designing a single quinoline-based molecule that can interact with multiple biological targets. For example, researchers have designed quinoline derivatives that act as dual inhibitors of histone deacetylases (HDACs) and are required for NFAT (nuclear factor of activated T-cells) expression, aiming to reactivate latent HIV-1 through a dual mechanism. rsc.org This approach requires a sophisticated design that incorporates pharmacophoric elements for both targets into a single chemical entity.

These targeted strategies, informed by detailed SAR studies, accelerate the discovery of novel and effective quinoline-based therapeutic agents. researchgate.net

Emerging Research Frontiers and Prospective Academic Applications

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

In response, chemists have developed alternative and more streamlined approaches. One notable strategy focuses on the synthesis of methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate, a crucial intermediate. thieme-connect.comevitachem.com This involves protecting the hydroxyl group, constructing a thiazole (B1198619) ring from the ester group, and finally deprotecting the hydroxyl group. thieme-connect.com Another innovative approach is the one-pot Schiff base reaction, which has been successfully used to synthesize related quinoline (B57606) structures like 5-allyl-8-hydroxy-7-methoxy-2-methylquinoline from nitro-eugenol and acetaldehyde (B116499) using catalysts such as Fe/HCl. asianpubs.org This method offers the advantage of combining multiple reaction steps into a single operation, thereby increasing efficiency. asianpubs.org Furthermore, the total synthesis of complex natural products bearing the quinoline scaffold, such as (R)-microthecaline A, has been achieved in ten steps starting from a 7-methoxy-8-methylquinoline derivative, showcasing advanced synthetic strategies. rsc.org

Table 1: Comparison of Synthetic Methodologies for this compound and Related Derivatives

Starting Material Key Intermediate/Product Number of Steps (if specified) Reported Yield Reference
3-Methoxy-2-methylaniline (B139353) 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol 6 9.1–12.5% thieme-connect.com
Methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate Methyl 7-Methoxy-4-(methoxymethoxy)-8-methyl-quinoline-2-carboxylate Not specified 79% thieme-connect.com
Nitro-eugenol 5-allyl-8-hydroxy-7-methoxy-2-methylquinoline 1 (One-Pot) 73.49% (with Fe/HCl) asianpubs.org
Ethyl 4-bromo-6-methoxy-8-methylquinoline-3-carboxylate (R)-microthecaline A 10 8% (overall) rsc.org

Identification of Underexplored Biological Targets and Complex Mechanistic Pathways

While quinoline derivatives are well-known for a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties, current research is focused on identifying novel and specific molecular targets for compounds like this compound. nih.govontosight.ainih.gov A prominent emerging area is in antiviral research, particularly in the context of global health threats.

Recent computational studies have identified the this compound moiety as a key component in potential inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. ujpronline.com Molecular docking simulations revealed that this specific fragment fits into pockets of the enzyme's active site, forming crucial hydrophobic interactions with amino acid residues. ujpronline.com For example, the this compound group has been shown to make hydrophobic contacts with Met165 and Pro168 within the Mpro binding site. ujpronline.com This detailed mechanistic insight at the molecular level provides a strong foundation for designing new and more potent antiviral drugs. ujpronline.com

Beyond viral proteases, the structural similarity to other bioactive quinolines suggests other potential targets. For instance, some quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial cell division. This suggests that this compound could be investigated for similar antibacterial mechanisms. The hydroxy group on related quinolines is also known to contribute to antioxidant properties, indicating a potential role in mitigating cellular oxidative stress. evitachem.com

Table 2: Potential Biological Targets and Mechanistic Insights for the this compound Scaffold

Potential Target Predicted Interaction/Mechanism Interacting Residues (if identified) Therapeutic Area Reference
SARS-CoV-2 Main Protease (Mpro) Hydrophobic interactions within binding pockets Met165, Pro168 Antiviral ujpronline.com
Bacterial DNA Gyrase / Topoisomerase IV Inhibition of DNA synthesis Not yet specified for this compound Antibacterial
Receptor Tyrosine Kinases Disruption of signaling pathways Not yet specified for this compound Anticancer evitachem.com

Interdisciplinary Research at the Interface of Chemistry, Biology, and Computational Sciences

The future of research on this compound lies in the powerful synergy between different scientific disciplines. The investigation into its potential as a SARS-CoV-2 Mpro inhibitor is a prime example of this interdisciplinary approach. ujpronline.com This research began with in silico (computational) studies, where molecular docking simulations were used to screen libraries of compounds and predict their binding affinity to the viral enzyme. ujpronline.com These computational predictions, which provide a detailed picture of the binding mechanism, guide the work of synthetic chemists, who can then synthesize the most promising candidates for in vitro biological testing. ujpronline.com This cycle of prediction, synthesis, and testing is a hallmark of modern drug discovery.

Another frontier involves the intersection of chemistry and materials science. The unique electronic properties of the quinoline ring system make derivatives like 7-Bromo-8-methylquinoline useful in the development of organic light-emitting diodes (OLEDs). Similarly, the photochemical properties of related 7-hydroxyquinoline (B1418103) derivatives are being studied for their ability to undergo photoinduced hydrogen-atom transfer, a process with potential applications in molecular switches and sensors. nih.gov This suggests that the photophysical properties of this compound could be explored, opening up new avenues in materials science and photopharmacology. The combination of computational modeling to predict electronic and photophysical behavior, followed by chemical synthesis and physical characterization, exemplifies the interdisciplinary research that will continue to drive innovation in this field.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling and storing 7-Methoxy-8-methylquinoline in laboratory settings?

  • Methodological Answer:

  • Storage: Store in a tightly sealed container in a cool, well-ventilated area away from heat, sunlight, and incompatible substances (e.g., strong acids/oxidizers) to prevent degradation .
  • Handling: Use nitrile or neoprene gloves (EN374 standard), respiratory protection (e.g., P95/P1 respirators for low exposure), and lab coats to minimize dermal/airborne contact .
  • First Aid: For inhalation, move to fresh air; for ingestion, rinse mouth with water (if conscious). Seek medical attention if symptoms persist .

Q. What synthetic strategies are effective for preparing this compound derivatives?

  • Methodological Answer:

  • Reductive Amination: Use NaBH3_3CN to reduce imines derived from 2-chloro-8-methylquinoline intermediates, ensuring pH control (~6) for optimal yield .
  • Condensation Reactions: React methoxy-substituted anilines with formylquinoline precursors in methanol, followed by purification via cold washing .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer:

  • Chromatography: HPLC or TLC to monitor reaction progress and purity .
  • Spectroscopy: 1^1H/13^13C NMR to confirm substitution patterns; FT-IR for functional group analysis .
  • Mass Spectrometry: High-resolution MS (HRMS) for molecular weight validation .

Advanced Research Questions

Q. How does this compound contribute to SARS-CoV-2 Mpro inhibition?

  • Methodological Answer:

  • Molecular Docking: The methoxy and methyl groups occupy hydrophobic pockets in Mpro, forming interactions with Glu166 and Pro168. Replace bulky macrocycles (e.g., tetradecagon) with smaller moieties to enhance binding affinity .
  • Binding Energy Optimization: Use software like AutoDock to simulate interactions and prioritize derivatives with ΔG < -6.95 kcal/mol .

Q. How do substitution patterns (e.g., methoxy/methyl) influence the photophysical properties of quinoline-based sensors?

  • Methodological Answer:

  • Quantum Yield Enhancement: Methoxy groups at the 7-position increase electron density, improving fluorescence quantum yield (e.g., from 0.004 to 0.70 in related 8-hydroxyquinolines) .
  • Emission Tuning: Methyl groups at the 8-position induce steric effects, blue-shifting emission by up to 70 nm .

Q. What methodologies enable regioselective C-H functionalization of this compound?

  • Methodological Answer:

  • Cp*Co(III) Catalysis: Use Cp*Co(CO)I2_2 with oxazolone amidating agents under mild conditions. The methyl group directs amidation to the C(sp3^3)-H site via a concerted metalation-deprotonation mechanism .
  • Reaction Optimization: Additives like AgSbF6_6 improve catalytic efficiency; monitor regioselectivity via 1^1H NMR .

Q. How can structural modifications optimize this compound’s bioactivity in drug design?

  • Methodological Answer:

  • SAR Studies: Introduce electron-withdrawing groups (e.g., halogens) at the 2-position to enhance binding to zinc ions in metalloenzymes .
  • Hydrophobic Pocket Targeting: Retain the 7-methoxy-8-methyl motif for interactions in Mpro’s third pocket; modify the thiazole moiety in adjacent pockets to balance potency and solubility .

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